N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound featuring a piperidine ring, a thiophene ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine and thiophene structures. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: In biological research, N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]benzamide
N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-2-carboxamide
N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]furan-3-carboxamide
Properties
IUPAC Name |
N-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-10-13(2-6-18-12)17(22)20-7-3-15(4-8-20)19-16(21)14-5-9-23-11-14/h2,5-6,9-11,15H,3-4,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDKDAMAYWINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCC(CC2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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